molecular formula C33H47NO3 B10786903 Unii-42U0C8volo CAS No. 229634-97-3

Unii-42U0C8volo

Cat. No.: B10786903
CAS No.: 229634-97-3
M. Wt: 505.7 g/mol
InChI Key: OHCPNHFLPCVWRG-MWSJHZLTSA-N
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Chemical Reactions Analysis

Unii-42U0C8volo undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Unii-42U0C8volo has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and develop new synthetic methodologies.

    Biology: It is used in biological studies to understand its effects on cellular processes and pathways.

    Medicine: It has potential therapeutic applications due to its unique chemical structure and biological activity.

    Industry: It is used in the development of new materials and products with specific properties.

Mechanism of Action

The mechanism of action of Unii-42U0C8volo involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved are not well-documented in the public domain. it is known that the compound exerts its effects through binding to specific receptors or enzymes, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Unii-42U0C8volo can be compared with other similar compounds, such as:

    TAS-108: This is the parent compound of this compound and shares a similar chemical structure.

    Other analogs: Various analogs of TAS-108 have been developed to study their chemical and biological properties

Properties

Key on ui mechanism of action

TAS-108 binds to and inhibits estrogenic receptor alpha (ERa), mainly expressed in the mammary gland and uterus and upregulated in estrogen-dependent tumors. Blockage of ERa by TAS-108 prevents the binding and effects of estrogen and may lead to an inhibition of estrogen-dependent cancer cell proliferation. TAS-108 also is a partial agonist of the estrogenic receptor beta (ERb), expressed in many tissues including the central nervous system, urogenital tract, bone and cardiovascular system, thereby exerting a positive effect on these tissues. In addition, TAS-108 activates the co-repressor Silencing Mediator for Retinoid and Thyroid hormone receptor (SMRT), a protein that inhibits the activities of the estrogen receptors, which may contribute to the antitumor activity of TAS-108.

CAS No.

229634-97-3

Molecular Formula

C33H47NO3

Molecular Weight

505.7 g/mol

IUPAC Name

(7R,8S,9S,13R,14S,17R)-17-[2-[4-(diethylaminomethyl)-2-methoxyphenoxy]ethyl]-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C33H47NO3/c1-6-34(7-2)21-23-8-13-30(31(19-23)36-5)37-17-15-25-9-12-29-32-22(3)18-24-20-26(35)10-11-27(24)28(32)14-16-33(25,29)4/h8,10-11,13,19-20,22,25,28-29,32,35H,6-7,9,12,14-18,21H2,1-5H3/t22-,25-,28-,29+,32-,33-/m1/s1

InChI Key

OHCPNHFLPCVWRG-MWSJHZLTSA-N

Isomeric SMILES

CCN(CC)CC1=CC(=C(C=C1)OCC[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@@H](CC5=C4C=CC(=C5)O)C)C)OC

Canonical SMILES

CCN(CC)CC1=CC(=C(C=C1)OCCC2CCC3C2(CCC4C3C(CC5=C4C=CC(=C5)O)C)C)OC

Origin of Product

United States

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